molecular formula C16H17NO3S B2356542 Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate CAS No. 477567-32-1

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate

Cat. No.: B2356542
CAS No.: 477567-32-1
M. Wt: 303.38
InChI Key: FAOYKEQLUCTHKV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene carboxylates. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by a thiophene ring substituted with an ethyl ester, a methyl group, and a 2-methylbenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzamido group enhances its potential as a therapeutic agent, differentiating it from other thiophene derivatives .

Properties

IUPAC Name

ethyl 3-methyl-5-[(2-methylbenzoyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-8-6-5-7-10(12)2/h5-9H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYKEQLUCTHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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